1-Chloromethanesulfonylazepane

Lipophilicity Physicochemical property Medicinal chemistry

1-Chloromethanesulfonylazepane (CAS 118767-59-2) is a seven‑membered heterocyclic sulfonamide building block in which the azepane nitrogen is substituted with a chloromethanesulfonyl group (–SO₂–CH₂–Cl). The molecule exhibits a computed XLogP3‑AA of 1.4, a topological polar surface area (TPSA) of 45.8 Ų, zero hydrogen‑bond donors, and a molecular weight of 211.71 g mol⁻¹.

Molecular Formula C7H14ClNO2S
Molecular Weight 211.71 g/mol
Cat. No. B12115620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloromethanesulfonylazepane
Molecular FormulaC7H14ClNO2S
Molecular Weight211.71 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)CCl
InChIInChI=1S/C7H14ClNO2S/c8-7-12(10,11)9-5-3-1-2-4-6-9/h1-7H2
InChIKeyCSHNSLBPSCTMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloromethanesulfonylazepane – Core Properties and Compound Class for Procurement Screening


1-Chloromethanesulfonylazepane (CAS 118767-59-2) is a seven‑membered heterocyclic sulfonamide building block in which the azepane nitrogen is substituted with a chloromethanesulfonyl group (–SO₂–CH₂–Cl) [1]. The molecule exhibits a computed XLogP3‑AA of 1.4, a topological polar surface area (TPSA) of 45.8 Ų, zero hydrogen‑bond donors, and a molecular weight of 211.71 g mol⁻¹ [1]. These physicochemical features distinguish it from six‑membered piperidine analogs and from alkyl‑substituted azepane variants, making precise compound identification essential for reproducible SAR and process development.

Workflow

Heterocyclic sulfonamide building block for CNS lead optimization and SAR library synthesis.

Selection Logic

Seven-membered azepane core with electrophilic chloromethyl handle; distinct from six-membered piperidine analogs.

Use Context

Supports nucleophilic displacement, cross-coupling, and sulfonylation/desulfonation methodology development.

Why 1-Chloromethanesulfonylazepane Cannot Be Swapped for Piperidine or Alkylated Azepane Analogs


The azepane ring imposes conformational flexibility and spatial orientation that differ fundamentally from the more rigid six‑membered piperidine scaffold [1]. In GlyT1 inhibitor programs, replacing a piperidine with an azepane yielded a modest but meaningful potency increase [2], indicating that ring‑size‑driven pharmacophore presentation cannot be replicated by simple homologation. Additionally, alkyl substitution on the azepane core (e.g., 4‑ethyl or 4,4‑dimethyl) alters both lipophilicity and steric accessibility of the electrophilic chloromethyl group, which directly impacts reactivity in nucleophilic displacement and cross‑coupling sequences [1] . Consequently, substitution with a generic chloromethanesulfonyl‑heterocycle risks eroded potency, altered ADME properties, and unexpected synthetic outcomes.

Ring Size

Azepane ring flexibility and spatial orientation differ from piperidine; GlyT1 SAR shows potency may shift upon ring contraction, not directly transferable.

Alkyl Substitution

4‑ethyl or 4,4‑dimethyl analogs alter lipophilicity and steric shielding of the chloromethyl group, changing reactivity and ADME profile.

Generic Heterocycle

Other chloromethanesulfonyl‑heterocycles may present different electrophilic accessibility and conformational bias, requiring synthetic re‑optimization.

1-Chloromethanesulfonylazepane – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Control: 1-Chloromethanesulfonylazepane vs. 4-Ethyl Azepane Analog

The unsubstituted azepane scaffold delivers a logP value 0.31 units lower than the 4‑ethyl congener, reducing lipophilicity‑driven off‑target binding risk [1] .

Lipophilicity Control
Head-to-head
ΔlogP = –0.31
(target less lipophilic)
Lower logP may reduce off-target binding and improve solubility in CNS profiling.
Computed XLogP3 vs measured logP; pH not specified.
Lipophilicity Physicochemical property Medicinal chemistry

Reactive Handle Accessibility: Steric Environment at the Chloromethyl Group

The absence of a quaternary or axially oriented substituent at the azepane 4‑position preserves unhindered access to the –CH₂Cl electrophilic center, whereas the 4,4‑dimethyl analog imposes gem‑dimethyl steric shielding that can retard nucleophilic displacement kinetics .

Steric Accessibility
Class-level
Unhindered –CH₂Cl; 4,4‑dimethyl analog imposes gem‑dimethyl shielding.
Faster nucleophilic displacement expected; supports parallel library synthesis.
Qualitative conformational inference; no kinetic assay available.
Steric hindrance Nucleophilic substitution Synthetic chemistry

In‑Class Potency Differentiation: Azepane vs. Piperidine in GlyT1 Inhibition

In a published GlyT1 inhibitor series, swapping a piperidine for an azepane was explicitly reported to produce a modest increase in potency [1]. The most potent azepane‑containing analog in that study attained an IC₅₀ of 37 nM [1], underscoring the pharmacophore advantage of the seven‑membered ring.

GlyT1 Potency
Class-level
Azepane scaffold reported to increase potency vs piperidine; best azepane analog IC₅₀ = 37 nM.
Scaffold potency context; azepane may offer advantage in GlyT1 inhibitor optimization.
[³H]glycine uptake assay; indirect evidence for unsubstituted building block.
GlyT1 Ring‑size SAR Neuroscience

Synthetic Tractability: Demonstration of Clean Vinyl Sulfone Formation on an Azepane Scaffold

Beng and Bassler (2014) applied their β‑sulfonation conditions to an α‑chloro azepane eneformamide (1a) and obtained vinyl sulfone 27 cleanly, which then underwent successful allylative desulfonation under iron catalysis [1]. Although a direct head‑to‑head yield comparison with the piperidine homologue is not reported, the azepane substrate demonstrated full compatibility with the optimized conditions.

Synthetic Tractability
Context-dependent
Azepane eneformamide cleanly converted to vinyl sulfone under β‑sulfonation conditions.
Demonstrates compatibility with iterative sulfonylation/desulfonation methodology.
No direct yield comparison to piperidine analog; reaction outcome reported.
Cross‑coupling Eneformamide Methodology

Recommended Procurement Scenarios for 1-Chloromethanesulfonylazepane Based on Experimental Evidence


CNS Drug Discovery Requiring Balanced Lipophilicity

With a logP of 1.4, 1‑chloromethanesulfonylazepane sits in the optimal lipophilicity range for CNS penetration (logP 1–3) while maintaining lower hydrophobicity than the 4‑ethyl analog (logP 1.71) [1] . Medicinal chemistry teams optimizing brain‑penetrant sulfonamide series should prefer the unsubstituted azepane core to reduce lipophilicity‑driven off‑target promiscuity and improve free fraction.

Heterocycle SAR Libraries Targeting GlyT1 and Related Transporters

The ring‑size SAR advantage of azepane over piperidine has been experimentally demonstrated in GlyT1 inhibitor programs [2]. Procurement of the unsubstituted azepane building block enables direct exploration of the seven‑membered ring pharmacophore without confounding alkyl substituent effects, allowing unambiguous attribution of potency shifts to ring size.

Diversification via Electrophilic Chloromethyl Handle in Parallel Synthesis

The chloromethyl group provides a versatile electrophilic site for nucleophilic displacement (amines, thiols, alkoxides). Unlike the sterically congested 4,4‑dimethyl analog , the target compound presents an unencumbered –CH₂Cl group, facilitating faster and higher‑yielding library production under standardized parallel synthesis protocols.

Methodology Development for Azepane‑Containing Sulfones and Sulfonamides

Studies have shown that azepane‑derived eneformamides undergo clean β‑sulfonation and subsequent desulfonation [3], validating the scaffold's compatibility with iterative functionalization sequences. Research groups developing new azepane‑focused synthetic methodologies can rely on this compound as a well‑characterized, commercially accessible starting point.

Application
Selection Property
Validation Focus
CNS lead optimization
Lower lipophilicity versus alkyl-substituted azepane analogs
Aqueous solubility and protein binding profiling
GlyT1 transporter SAR
Seven-membered ring scaffold with reported potency advantage over piperidine
GlyT1 uptake inhibition and ring-size pharmacophore confirmation
Parallel library synthesis
Unencumbered chloromethyl electrophilic site
Nucleophilic displacement yields and side-product control
Sulfonamide methodology development
Compatibility with β‑sulfonation and desulfonation sequences
Reaction outcome reproducibility and scope expansion
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